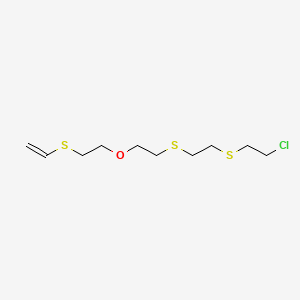
Benzene, (octadecylsulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzene, (octadecylsulfinyl)- typically involves the sulfoxidation of octadecylbenzene. This process can be achieved through the following steps:
Sulfoxidation Reaction: Octadecylbenzene is reacted with an oxidizing agent such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the sulfinyl group.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH(_2)Cl(_2)) at low temperatures to prevent over-oxidation and ensure the selective formation of the sulfinyl group.
Industrial Production Methods: In an industrial setting, the production of benzene, (octadecylsulfinyl)- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, (octadecylsulfinyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Common Reagents and Conditions:
Oxidation: KMnO(_4), CrO(_3), H(_2)O(_2)
Reduction: LiAlH(_4), NaBH(_4)
Substitution: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)), sulfonating agents (SO(_3))
Major Products:
Oxidation: Benzene, (octadecylsulfonyl)-
Reduction: Benzene, (octadecylthio)-
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, (octadecylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of lipid interactions and membrane dynamics due to its long alkyl chain.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing.
Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Propiedades
| 114045-22-6 | |
Fórmula molecular |
C24H42OS |
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
octadecylsulfinylbenzene |
InChI |
InChI=1S/C24H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(25)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 |
Clave InChI |
YDYGJQFGBZGAQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCS(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/no-structure.png)


![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)

![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
